1-(3-Hydroxypropyl)-5-aminotetrazole

Bioconjugation chemistry Prodrug design Energetic materials

1-(3-Hydroxypropyl)-5-aminotetrazole (CAS not widely indexed; molecular formula C₄H₉N₅O, MW 143.15 g/mol) is an N1‑functionalized 5‑aminotetrazole bearing a terminal primary hydroxyl group on a three‑carbon spacer. It belongs to the class of 1‑substituted‑5‑aminotetrazoles, a scaffold recognized for its utility as a metabolically stable carboxylic acid bioisostere, a high‑nitrogen heterocyclic building block in medicinal chemistry, and a ligand in coordination chemistry.

Molecular Formula C4H9N5O
Molecular Weight 143.15 g/mol
Cat. No. B8407942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)-5-aminotetrazole
Molecular FormulaC4H9N5O
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC(CN1C(=NN=N1)N)CO
InChIInChI=1S/C4H9N5O/c5-4-6-7-8-9(4)2-1-3-10/h10H,1-3H2,(H2,5,6,8)
InChIKeyJADJZXIVVHKJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxypropyl)-5-aminotetrazole: Procurement-Relevant Structural and Functional Baseline


1-(3-Hydroxypropyl)-5-aminotetrazole (CAS not widely indexed; molecular formula C₄H₉N₅O, MW 143.15 g/mol) is an N1‑functionalized 5‑aminotetrazole bearing a terminal primary hydroxyl group on a three‑carbon spacer. It belongs to the class of 1‑substituted‑5‑aminotetrazoles, a scaffold recognized for its utility as a metabolically stable carboxylic acid bioisostere, a high‑nitrogen heterocyclic building block in medicinal chemistry, and a ligand in coordination chemistry . The hydroxypropyl side‑chain introduces a chemically addressable handle (the –OH group) that is absent in the parent 5‑aminotetrazole (5‑AT) and in simple 1‑alkyl analogs such as 1‑methyl‑ or 1‑ethyl‑5‑aminotetrazole, enabling downstream conjugation, improved organic‑solvent compatibility, and modulation of metal‑binding modes . Commercial availability is primarily through specialty chemical suppliers at purities ≥95%, with synthesis accessible via straightforward N‑alkylation of 5‑AT with 3‑chloropropanol under basic conditions .

Why 1-(3-Hydroxypropyl)-5-aminotetrazole Cannot Be Replaced by Generic 1‑Alkyl‑5‑aminotetrazoles


Within the 1‑substituted 5‑aminotetrazole family, even minor changes in the N1 side‑chain produce functionally distinct chemical entities that are not interchangeable. The parent 5‑aminotetrazole (5‑AT) lacks a secondary functional handle and exhibits extremely low solubility in organic solvents (LogP ≈ –0.9; aqueous solubility ~12 g/L at 18 °C), limiting its use in non‑aqueous synthetic sequences or metal‑complexation protocols requiring specific solubility profiles . Simple 1‑alkyl derivatives such as 1‑methyl‑ (LogP ≈ –0.6) or 1‑ethyl‑5‑aminotetrazole retain only a single reactive center (the exocyclic –NH₂ group) and offer no orthogonal functionalization site . The 1‑(2‑hydroxyethyl) analog (LogP ≈ –1.0) provides a hydroxyl group, but its shorter two‑carbon spacer restricts conformational flexibility and influences the geometry of metal‑chelate rings, as evidenced by X‑ray structures of copper(II) complexes . Consequently, substituting 1‑(3‑hydroxypropyl)-5‑aminotetrazole with any of these analogs would eliminate the unique combination of a three‑carbon terminal‑hydroxyl tether that simultaneously modulates lipophilicity, hydrogen‑bonding distance, and metal‑coordination bite angle—parameters that are critical in structure‑based drug design, bioconjugation chemistry, and the construction of coordination polymers.

1-(3-Hydroxypropyl)-5-aminotetrazole: Quantitative Differential Evidence vs. Closest Structural Analogs


Differentiation 1: Orthogonal Hydroxypropyl Reactive Handle Enables Divergent Conjugation Pathways

The terminal –OH group on the three‑carbon spacer provides a chemically orthogonal handle for esterification, etherification, tosylation, or oxidation reactions that is completely absent in 1‑methyl‑, 1‑ethyl‑, and 5‑aminotetrazole itself. This enables site‑specific attachment of pharmacophores, fluorescent reporters, or polymerizable groups without competing with the exocyclic –NH₂ group. In contrast, the 1‑(2‑hydroxyethyl) analog (ethanol spacer) can also be functionalized but demonstrates a shorter tether length (2.5 Å vs. ~3.8 Å for the propyl spacer, calculated from X‑ray structures of related copper(II) complexes of 1‑(2‑hydroxyethyl)‑5‑nitriminotetrazole) , which constrains the spatial reach of the conjugated moiety in metal–organic architectures or protein‑labeling applications. Furthermore, the hydroxypropyl derivative avoids the N1/N2 isomeric mixture problem that complicates the synthesis of the hydroxyethyl analog: alkylation with 2‑chloroethanol produces a mixture of N‑1 and N‑2 isomers requiring chromatographic separation, whereas alkylation with 3‑chloropropanol favors N1‑substitution due to reduced steric hindrance at the electrophilic carbon .

Bioconjugation chemistry Prodrug design Energetic materials

Differentiation 2: Modulated Lipophilicity Expands Solvent Compatibility and Partitioning Behavior

The lipophilicity of 1‑substituted 5‑aminotetrazoles scales with the N‑1 alkyl chain length and oxygenation state. The parent 5‑aminotetrazole (LogP = –0.92 at 23 °C ) and 1‑methyl‑5‑aminotetrazole (LogP = –0.63 ) are both highly hydrophilic and exhibit limited solubility in organic solvents such as ethyl acetate or dichloromethane, which restricts their utility in extraction‑based purification or non‑aqueous synthetic protocols. The 1‑(3‑hydroxypropyl) substituent introduces three methylene units and a terminal hydroxyl, yielding a computed LogP of approximately –0.1 to +0.2 (estimated via fragment‑based method using ChemAxon/ALOGPS), representing a positive shift of +0.7 to +1.1 log units relative to 5‑AT and +0.4 to +0.8 log units relative to 1‑methyl‑5‑AT . This increase in lipophilicity significantly improves partitioning into organic phases, facilitating liquid–liquid extraction and enabling homogeneous reaction conditions in moderately non‑polar media. The 1‑(2‑hydroxyethyl) analog (computed LogP ≈ –1.0) is actually more hydrophilic than 1‑methyl‑5‑AT due to the strong hydrogen‑bonding capacity of the ethanol side‑chain, making the hydroxypropyl derivative the optimal balance point between aqueous solubility and organic‑solvent compatibility within the hydroxyl‑functionalized sub‑series.

Physicochemical profiling Drug design Extraction efficiency

Differentiation 3: Extended Tether Length Modulates Metal‑Coordination Geometry and Chelate Stability

The structural basis for differential metal‑binding behavior between the hydroxypropyl and hydroxyethyl analogs is established through single‑crystal X‑ray diffraction of copper(II) complexes of 1‑(2‑hydroxyethyl)‑5‑nitriminotetrazole . In these complexes, the two‑carbon ethanol spacer constrains the hydroxyl oxygen to form a five‑membered chelate ring with the tetrazole N4 nitrogen (Cu–O distance: 1.98 Å; Cu–N distance: 2.01 Å; bite angle: 80.5°). The three‑carbon hydroxypropyl spacer of the target compound would form a six‑membered chelate ring upon nitrimino‑functionalization, which is expected to produce a more relaxed bite angle (~88–92°) and a longer Cu–O distance (~2.1–2.2 Å) based on established trends in homologous chelate ring expansion . This geometric difference has direct consequences for complex stability and magnetic properties: six‑membered chelate rings of 5‑aminotetrazolate derivatives generally exhibit lower ring strain and slower ligand‑exchange kinetics compared to five‑membered analogs . In the context of spin‑crossover iron(III) complexes with 5‑aminotetrazole ligands , the N1‑substituent length can tune the ligand‑field strength and thus the spin‑transition temperature T₁/₂, although direct measurements on the hydroxypropyl derivative remain unavailable.

Coordination chemistry MOF synthesis Spin‑crossover materials

Differentiation 4: Preferred N1‑Substitution Profile Reduces Isomeric Impurity Burden

Alkylation of 5‑aminotetrazole is inherently non‑regioselective, with the potential to produce N1‑, N2‑, and exocyclic‑N‑alkylated products, as well as quaternary tetrazolium salts. The extent of isomer formation depends critically on the alkylating agent, solvent, and base. With 2‑chloroethanol, Stierstorfer et al. report the formation of N‑1 and N‑2 isomeric mixtures of (2‑hydroxyethyl)‑5‑aminotetrazole, requiring separation prior to downstream functionalization. In contrast, alkylation with 3‑chloropropanol under analogous aqueous basic conditions (NaOH, 90 °C, 18 h) has been reported to favor N1‑substitution over N2‑substitution by a ratio estimated at >4:1, based on the reduced steric hindrance at the β‑carbon of the propyl chain relative to the α‑carbon of the ethyl chain and the lower electrophilicity of the secondary carbon in potential N2‑attack pathways . This translates to a practical purity advantage: the as‑synthesized hydroxypropyl derivative typically requires only a single recrystallization or trituration step to achieve ≥95% purity, whereas the hydroxyethyl analog often demands flash chromatography for isomer resolution. For large‑scale procurement or in‑house synthesis, this difference represents a significant reduction in purification cost, solvent consumption, and material loss.

Synthetic methodology Quality control Regioselectivity

Differentiation 5: Enhanced Scope for Multicomponent Reaction Chemistry vs. Non‑Functionalized Analogs

5‑Aminotetrazole has been established as a versatile synthon for multicomponent reactions (MCRs), particularly in the synthesis of tetrazolo[1,5‑a]pyrimidines and related fused heterocycles . However, the unsubstituted 5‑AT participates in MCRs exclusively through its amino group and ring nitrogen atoms, limiting the structural diversity of the resulting products. The hydroxypropyl derivative introduces a third reactive locus (the terminal –OH), enabling sequential or orthogonal MCR strategies. For example, the amino group can engage in a Biginelli‑type or Hantzsch‑type condensation, while the hydroxyl group can simultaneously or subsequently undergo O‑acylation, Mitsunobu coupling, or oxidation to a carboxylic acid—the latter generating a 1‑(2‑carboxyethyl)‑5‑aminotetrazole that combines carboxylic acid and tetrazole bioisosteres in a single molecule . This multi‑directional reactivity has been exploited in the parallel synthesis of 5‑(dialkylamino)tetrazole libraries, where the Joo–Shreeve method demonstrates that 1‑substituted 5‑aminotetrazoles serve as entry points to a chemical space exceeding 7 million feasible compounds. The hydroxypropyl derivative, with its three chemically distinguishable functional groups (tetrazole N atoms, exocyclic –NH₂, and terminal –OH), provides a richer diversification topology than any of the non‑hydroxylated 1‑alkyl analogs.

Multicomponent reactions Heterocyclic chemistry Chemical library synthesis

Optimal Research and Industrial Application Scenarios for 1-(3-Hydroxypropyl)-5-aminotetrazole


Prodrug Intermediate for Nitric Oxide Synthase (NOS) Inhibitors Requiring Hydroxyl‑Terminated Tethers

Aminotetrazole derivatives have been patented as nitric oxide synthase inhibitors with therapeutic potential in inflammatory and cardiovascular diseases . The hydroxypropyl side‑chain provides a terminal hydroxyl that can be elaborated into ester prodrugs, PEGylated conjugates, or targeting‑ligand attachments—functionalities not accessible from the 1‑methyl or 1‑ethyl analogs. Specifically, the hydroxypropyl group allows esterification with lipophilic acids to improve oral bioavailability or with hydrophilic polymers to extend plasma half‑life, without altering the critical tetrazole pharmacophore that coordinates the heme iron in the NOS active site.

Bifunctional Ligand for the Construction of Mixed‑Metal Coordination Polymers and Metal–Organic Frameworks

The hydroxypropyl‑tethered 5‑aminotetrazole can serve as a bifunctional linker: the tetrazole ring coordinates transition metals (Cu, Zn, Co) through N‑donor atoms, while the terminal hydroxyl participates in hydrogen‑bonding networks or secondary metal coordination after deprotonation . This dual‑mode binding is analogous to that demonstrated for 1‑(2‑hydroxyethyl)‑5‑aminotetrazole derivatives, which form stable copper(II) chelates with κ²N,O‑coordination . The propyl spacer extends the inter‑metal distance relative to the ethyl analog, enabling the rational tuning of pore dimensions in MOF synthesis. Applications include gas‑storage materials, heterogeneous catalysis, and luminescent sensors.

Key Building Block for Bioconjugation and Chemical Biology Probe Synthesis

The tetrazole ring is a well‑validated carboxylic acid bioisostere resistant to metabolic degradation . Combining this with a terminal hydroxyl on a flexible propyl linker creates a building block that can be attached to biomolecules (peptides, oligonucleotides, carbohydrates) through the hydroxyl group while presenting the tetrazole as a recognition element or metal‑binding motif. This architecture is particularly relevant for the development of activity‑based protein profiling probes, where the tetrazole can chelate catalytic metal ions in enzyme active sites, and for the synthesis of metabolically stable peptide mimetics. The longer propyl spacer reduces steric clash with the biomolecular target compared to the ethyl analog, as inferred from structure–activity relationships in tetrazole‑containing drug candidates .

High‑Nitrogen Precursor for Tailored Energetic Materials with Tunable Sensitivity

1‑Substituted 5‑aminotetrazoles are established precursors to nitriminotetrazole‑based energetic materials with high nitrogen content (>60 wt %) and tunable detonation parameters . The hydroxypropyl derivative offers a specific advantage: the terminal –OH can be nitrated to introduce an additional energetic nitrate ester group (similar to the nitratoethyl derivative reported for the hydroxyethyl analog ), or it can be left intact to modulate oxygen balance and reduce impact sensitivity. The three‑carbon spacer provides greater spatial separation between energetic functional groups than the ethyl analog, which can lower mechanical sensitivity while maintaining high density and detonation velocity. This makes the compound a candidate for green gas‑generating compositions and low‑signature propellants.

Quote Request

Request a Quote for 1-(3-Hydroxypropyl)-5-aminotetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.